molecular formula C35H52O5 B12428419 2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B12428419
M. Wt: 552.8 g/mol
InChI Key: KCLIRHUTOPOHKJ-UHFFFAOYSA-N
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Description

This compound is a pentacyclic triterpenoid derivative characterized by a highly functionalized picene core. Key structural features include:

  • Heptamethyl substitution: Methyl groups at positions 2, 2, 6a, 6b, 9, 9, and 12a, enhancing hydrophobicity and steric hindrance.
  • 2-Methylbut-2-enoyloxy ester: A reactive α,β-unsaturated ester group at position 4, which may influence bioavailability and electrophilic reactivity .
  • Oxo and carboxylic acid groups: A ketone at position 10 and a carboxylic acid at position 4a, enabling hydrogen bonding and salt formation.

Its molecular weight is approximately 664.8 g/mol (based on analogs in ), and it shares structural homology with oleanolic acid derivatives, a class known for anti-inflammatory and antimicrobial activities .

Properties

IUPAC Name

2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-25,27H,12-20H2,1-9H3,(H,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLIRHUTOPOHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Triterpene Acids

The introduction of the 2-methylbut-2-enoyloxy group is typically achieved via esterification. For example:

  • Reagents : 2-Methylbut-2-enoyl chloride (or anhydride) and a base catalyst.
  • Conditions : Reflux in anhydrous solvents (e.g., pyridine or dichloromethane) with molecular sieves to absorb HCl.
  • Yield : Reported yields for analogous esterifications range from 55–82%.

Example Reaction
(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid reacts with 2-methylbut-2-enoyl chloride in pyridine to form the ester.

Oxidation of Triterpene Precursors

The ketone at position 10 is introduced via oxidation. Common methods include:

  • Oxidizing Agents : Jones reagent (CrO₃/H₂SO₄), pyridinium chlorochromate (PCC), or KMnO₄.
  • Substrates : Alcohol precursors (e.g., 10-hydroxy derivatives).

Key Step
Oxidation of 10-hydroxy-oleanane triterpenes to 10-oxo derivatives using CrO₃ in acetone, as demonstrated in lantadene A synthesis.

Selective Functionalization

The synthesis often requires protecting/deprotecting groups to preserve sensitive functionalities:

Step Reagents/Conditions Purpose Reference
Protection Acetic anhydride, DMAP Esterify hydroxyl groups
Deprotection NaOH/EtOH or LiAlH₄ Hydrolyze esters or reduce ketones

Industrial-Scale Production

Large-scale synthesis employs optimized catalytic systems and solvent-free methods:

Catalytic Esterification

  • Catalysts : Acidic resins (e.g., Amberlyst 15) or transition metal complexes (e.g., CuCl₂).
  • Advantages : High turnover numbers, reduced waste, and compatibility with continuous flow reactors.

Solvent-Free Approaches

  • Method : Heterogeneous Schiff base chemistry or microwave-assisted reactions.
  • Benefits : Energy efficiency, reduced solvent costs, and faster reaction times (e.g., 1–4 minutes for reductions).

Critical Reaction Optimization

Esterification Efficiency

For 2-methylbut-2-enoylation:

  • Anhydride vs. Acid Chloride : Anhydrides (e.g., 2-methylbut-2-enoic anhydride) avoid excess base, improving yields.
  • Temperature : Reflux at 90–110°C for 8–24 hours.

Oxidation Selectivity

  • Controlled Conditions : PCC in dichloromethane selectively oxidizes alcohols to ketones without over-oxidizing alkenes.
  • Byproduct Management : Use of activated carbon to remove colored impurities post-reaction.

Analytical Characterization

Purity and structure are confirmed via:

Technique Parameters Key Data Reference
NMR ¹H/¹³C, DEPT, COSY, HMBC δ 5.08 (C-12-H, t, J = 3.7 Hz); δ 172.2 (C=O)
HRMS ESI-TOF m/z 552.3810 [M]⁻ (C₃₅H₅₂O₅)
HPLC C18 column, MeOH/AcCN gradient Rf 0.28–0.31 (PE:EA 4:1)

Comparative Analysis of Synthetic Routes

Route Steps Yield (%) Purity (%) References
Esterification 3 steps (esterification, oxidation) 55–82 >95
Microwave-Assisted 1 step (reduction) 98.9 95–98
Catalytic 2 steps (esterification, catalytic oxidation) 60–75 90–95

Challenges and Solutions

  • Steric Hindrance : Bulky groups at C-4 and C-10 hinder esterification. Solution : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Oxidation Side Reactions : Over-oxidation of double bonds. Solution : Use mild oxidants (e.g., PCC) and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: Functional groups on the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of 2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The specific pathways involved depend on the functional groups present and the overall structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound 2-Methylbut-2-enoyloxy, Heptamethyl, Oxo, Carboxylic Acid ~664.8 Hypothesized antimicrobial/anti-inflammatory (based on SAR)
Acetyl Aleuritolic Acid () Acetoxy, Heptamethyl, Carboxylic Acid 530.7 Anti-tumor, anti-fungal (reported in plant-derived triterpenoids)
ARJUNGLUCOSIDE-III () Glucosyl ester, Trihydroxy, Heptamethyl, Oxo, Carboxylic Acid 664.8 Anti-HIV activity (docking score: -9.2 kcal/mol vs. HIV protease)
ARJUNICACID () Trihydroxy, Heptamethyl, Carboxylic Acid 488.7 Moderate anti-inflammatory (IC₅₀: 12.5 μM in COX-2 inhibition assays)
Compound 35 () 4-Trifluoromethylbenzylidene, Heptamethyl, Oxo, Carboxylic Acid 664.8 Antibacterial (MIC: 8 μg/mL vs. S. aureus)
Glycyrrhetinic Acid Hydrogen Succinate () Succinyloxy, Oxo, Carboxylic Acid 616.8 Anti-inflammatory (IC₅₀: 5.3 μM in TNF-α inhibition)

Key Findings:

This difference may enhance interactions with cysteine-rich enzymatic targets (e.g., proteases) . Trifluoromethylbenzylidene (Compound 35, ) and glucosyl (ARJUNGLUCOSIDE-III) substituents significantly alter solubility and target affinity, with the former showing potent antibacterial activity .

Stereochemical Complexity :
The target compound and its analogs (e.g., ) exhibit intricate stereochemistry (e.g., 4aS, 6aR configurations), which dictates 3D binding to targets like HDAC8 or HIV protease .

SAR Trends :

  • Carboxylic Acid : Essential for ionic interactions with basic residues in proteins (e.g., lysine in HDAC8) .
  • Oxo Group : Enhances hydrogen bonding; its absence in ARJUNICACID correlates with reduced anti-inflammatory potency .

Computational and Experimental Validation

  • Molecular Dynamics : Derivatives with α,β-unsaturated esters (e.g., the target compound) exhibit stable binding to HDAC8 (RMSD < 2.0 Å in 100-ns simulations) .

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